molecular formula C13H13N5O4 B12062838 2',3'-O-Isopropylidene-5'-oxo-8,5'-cycloadenosine

2',3'-O-Isopropylidene-5'-oxo-8,5'-cycloadenosine

Cat. No.: B12062838
M. Wt: 303.27 g/mol
InChI Key: PMBIEZSWQVXOIC-UHFFFAOYSA-N
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Description

2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine is a synthetic nucleoside analog with the molecular formula C13H13N5O4 and a molecular weight of 303.27 g/mol . This compound is notable for its unique structure, which includes an isopropylidene group and a cycloadenosine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine typically involves the protection of adenosine with an isopropylidene group, followed by cyclization and oxidation reactions. One common method involves the use of acetone and an acid catalyst to form the isopropylidene derivative, followed by cyclization using a suitable reagent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine involves its incorporation into DNA and RNA, where it can interfere with the normal synthesis processes. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for anti-cancer therapies. The compound targets specific enzymes involved in nucleic acid synthesis, thereby exerting its effects.

Comparison with Similar Compounds

Uniqueness: 2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine is unique due to its combination of an isopropylidene group, an oxo group, and a cycloadenosine moiety.

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

7-amino-15,15-dimethyl-14,16,18-trioxa-2,4,6,9-tetrazapentacyclo[10.5.1.02,10.03,8.013,17]octadeca-3,5,7,9-tetraen-11-one

InChI

InChI=1S/C13H13N5O4/c1-13(2)21-7-6-5(19)11-17-4-9(14)15-3-16-10(4)18(11)12(20-6)8(7)22-13/h3,6-8,12H,1-2H3,(H2,14,15,16)

InChI Key

PMBIEZSWQVXOIC-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C3N4C(=NC5=C(N=CN=C54)N)C(=O)C2O3)C

Origin of Product

United States

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